Product packaging for 2-(Trifluoromethyl)benzo[d]thiazol-7-amine(Cat. No.:CAS No. 58460-22-3)

2-(Trifluoromethyl)benzo[d]thiazol-7-amine

Cat. No.: B11769671
CAS No.: 58460-22-3
M. Wt: 218.20 g/mol
InChI Key: AYORGKIOKMNGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)benzo[d]thiazol-7-amine is a chemical compound offered for research and development purposes. This benzothiazole derivative features a trifluoromethyl group and an amine functionality, a scaffold recognized for its versatile biological activities and prevalence in drug discovery . Researchers are exploring its potential as a key building block in the synthesis of novel molecules with pesticidal and pharmacological properties. Benzothiazole amines serve as privileged structures in medicinal chemistry. This compound is of significant interest for designing new analgesic and anti-inflammatory agents, as related derivatives have demonstrated potent cyclooxygenase (COX-1 and COX-2) enzyme inhibitory activity . Furthermore, its structural framework is highly relevant in anticancer research, where similar compounds have shown promising cytotoxicity against various human cancer cell lines and have been investigated as inhibitors targeting enzymes like the Human Epidermal growth factor receptor (HER) . In agrochemical research, analogs of this chemical have exhibited notable insecticidal and acaricidal activities, suggesting its utility as a precursor for developing new crop protection agents . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. The specific data mentioned is based on published research for closely related structural analogs, and the properties and applications of this exact compound may differ.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3N2S B11769671 2-(Trifluoromethyl)benzo[d]thiazol-7-amine CAS No. 58460-22-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58460-22-3

Molecular Formula

C8H5F3N2S

Molecular Weight

218.20 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazol-7-amine

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7/h1-3H,12H2

InChI Key

AYORGKIOKMNGHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)C(F)(F)F)N

Origin of Product

United States

Synthetic Methodologies for 2 Trifluoromethyl Benzo D Thiazol 7 Amine and Its Core Benzothiazole Derivatives

One-Pot Reaction Strategies for Benzothiazole (B30560) Nucleus Formation

One-pot syntheses offer an efficient and atom-economical approach to complex molecules by combining multiple reaction steps in a single flask, thereby avoiding the isolation of intermediates.

Condensation Reactions Involving Aminobenzenethiols and Trifluoroacetic Acid Derivatives

A direct and effective method for the synthesis of 2-(trifluoromethyl)benzothiazoles involves the condensation of an o-aminothiophenol with trifluoroacetic acid (TFA). In an autocatalytic process, heating the aminothiophenol with an excess of TFA can directly yield the desired 2-(trifluoromethyl)benzothiazole (B81361). For instance, the reaction of 2-aminothiophenol (B119425) with TFA at 70°C for 16 hours results in a near-quantitative yield of 2-(trifluoromethyl)benzothiazole. nih.gov This approach is particularly relevant for the synthesis of the target molecule, likely starting from a 2,3-diaminobenzenethiol (B8546005) derivative. However, the reactivity can be influenced by other substituents on the benzene (B151609) ring; electron-deficient aminothiophenols may result in lower yields. nih.gov

A new and efficient method has also been developed for the synthesis of 2-trifluoromethyl benzothiazoles in good to excellent yields by the condensation of amino(thio)phenols with in situ generated trifluoromethylnitrile (CF3CN). rsc.org

Table 1: One-Pot Synthesis of 2-(Trifluoromethyl)benzothiazoles

Starting Material Reagent Conditions Product Yield Reference
2-Aminothiophenol Trifluoroacetic acid (TFA) 70°C, 16 h 2-(Trifluoromethyl)benzothiazole 99% nih.gov
4-Trifluoromethyl-2-aminothiophenol Trifluoroacetic acid (TFA) 70°C, 16 h 2,6-Bis(trifluoromethyl)benzothiazole 58% nih.gov
o-Aminothiophenols Trifluoroacetic acid Not specified 2-Trifluoromethyl and 2-difluoromethyl substituted benzothiazole derivatives Good to excellent nih.gov

Cascade Annulation Approaches to Substituted Benzothiazoles

Cascade annulation reactions provide a powerful strategy for the rapid construction of complex heterocyclic systems from simple precursors in a single operation. These reactions involve a sequence of intramolecular and/or intermolecular bond-forming events. For instance, rhodium(III)-catalyzed C-H activation and annulation of sulfoximines with maleimides has been reported for the assembly of fused 1,2-benzothiazines. organic-chemistry.orgresearchgate.net While not a direct synthesis of the target molecule, this highlights the potential of cascade strategies in building complex sulfur- and nitrogen-containing heterocycles. Another example is the Hauser-Kraus annulation, which can initiate multi-cascade reactions to form functionalized and fused ring systems.

Multi-Step Synthetic Pathways to Functionalized Benzothiazoles

Multi-step syntheses, while often more laborious, allow for greater control over the introduction of specific functional groups and the construction of highly substituted benzothiazole derivatives.

Cyclization Reactions for Benzothiazole Core Construction

The construction of the benzothiazole core is a critical step in any multi-step synthesis. A common and versatile method is the cyclization of o-aminothiophenols with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives. researchgate.netmdpi.com The use of different catalysts, including Brønsted acids, metal catalysts, and even green catalysts, can facilitate this transformation under various reaction conditions. rsc.orgnih.gov For example, 2-substituted benzothiazoles can be synthesized from o-aminothiophenols and aldehydes using a reusable samarium triflate catalyst in an aqueous medium. organic-chemistry.org

Visible light-induced cascade radical cyclization has been employed for the synthesis of benzothiazoles possessing CF2/CF3 substituents in the 2-position in good yields. iaea.org The use of Na2CO3 as a reducing agent facilitates a mild fluoroalkylation. iaea.org

Table 2: Examples of Cyclization Reactions for Benzothiazole Synthesis

Reactant 1 Reactant 2 Catalyst/Reagent Product Reference
2-Aminothiophenols Aldehydes Samarium triflate 2-Substituted benzothiazoles organic-chemistry.org
2-Aminothiophenols β-Diketones Brønsted acid 2-Substituted benzothiazoles rsc.org
2-Aminothiophenols Carboxylic acids Polyphosphoric acid (PPA) 2-Substituted benzothiazoles nih.gov
Thiobenzanilides Riboflavin (photosensitizer), K2S2O8 Visible light 2-Substituted benzothiazoles researchgate.net

Derivatization from Precursor Aminobenzothiazoles (e.g., 2-aminobenzothiazole)

An alternative strategy involves the derivatization of a pre-formed aminobenzothiazole. For the synthesis of 2-(Trifluoromethyl)benzo[d]thiazol-7-amine, a potential route could start from a 2,7-diaminobenzothiazole precursor, followed by the introduction of the trifluoromethyl group at the 2-position. However, the facile functionalization of the 2-amino group is a more commonly employed strategy for creating diverse benzothiazole derivatives. nih.govnih.gov

The 2-amino group of 2-aminobenzothiazoles is highly reactive and can undergo a variety of transformations, including acylation, alkylation, and condensation reactions, to introduce a wide range of substituents. nih.gov For instance, 2-aminobenzothiazole (B30445) can be acylated with chloroacetyl chloride, and the resulting intermediate can be further modified to introduce other heterocyclic rings. nih.govnih.gov While direct trifluoromethylation of the 2-amino group is not a standard procedure, this reactivity highlights the potential for modifying a precursor like 7-amino-2-chlorobenzothiazole.

The synthesis of derivatives of 2-aminobenzothiazoles with functional groups on the benzene ring is also possible, often starting from the corresponding nitro-derivatives. nih.gov A general approach involves the protection of the 2-amino group, followed by reduction of the nitro group to an amino group, and then its functionalization. nih.gov

Table 3: Derivatization of Aminobenzothiazoles

Starting Material Reagent(s) Key Transformation Product Type Reference

Advanced and Emerging Synthetic Techniques

Modern synthetic chemistry is continually evolving, with the development of new techniques that offer improved efficiency, selectivity, and sustainability. In the context of benzothiazole synthesis, several advanced methods have been reported.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the preparation of benzothiazole derivatives. nih.gov For example, the synthesis of 2-substituted benzothiazoles can be achieved in as little as six minutes under microwave irradiation. nih.gov

The use of "green chemistry" principles is also becoming increasingly prevalent. researchgate.net This includes the use of environmentally benign solvents like water or glycerol, and the development of catalyst-free reactions. Furthermore, photocatalysis, using visible light and a photosensitizer, has emerged as a powerful tool for the cyclization of thiobenzanilides to form benzothiazoles under mild conditions. researchgate.net The use of heterogeneous catalysts, such as nanoparticles and supported reagents, is another area of active research, as these catalysts can often be easily recovered and reused, reducing waste and cost.

Photocatalytic Approaches in Benzothiazole Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and unique reactivity. While a direct photocatalytic synthesis of this compound has not been explicitly reported, photocatalytic methods can be applied to the synthesis of the core benzothiazole structure.

One notable approach involves the visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. In a study by Ye and co-workers, a range of aromatic, heteroaromatic, and aliphatic aldehydes were successfully reacted with 2-aminothiophenols under irradiation with a 12W blue LED in an air atmosphere. researchgate.net This method proceeds in the absence of transition-metal catalysts and additives, with a proposed radical reaction pathway. researchgate.net This strategy could potentially be adapted for the synthesis of the 2-(trifluoromethyl)benzothiazole core by using trifluoroacetaldehyde (B10831) or a related precursor.

Furthermore, photocatalyst-free approaches for the functionalization of benzothiazoles have been developed. For instance, a protocol for the visible-light-mediated alkylation and acylation of benzothiazoles using Hantzsch esters as radical precursors has been reported. rsc.org This highlights the potential of photocatalysis for the late-stage functionalization of the benzothiazole ring system.

Table 1: Examples of Photocatalytic Synthesis of Benzothiazole Derivatives

EntryReactantsCatalyst/ConditionsProductYield (%)Reference
12-Aminothiophenol, Benzaldehyde12W Blue LED, Air, 6h2-Phenylbenzo[d]thiazoleGood researchgate.net
2Benzothiazole, Hantzsch EsterBlue LEDs (λ = 465 nm), BF₃·Et₂O, Na₂S₂O₈2-Alkyl/Acyl-benzothiazoleGood rsc.org

Mechanochemical Protocols for Aromatic Substitutions and Related Transformations

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more environmentally friendly alternative to traditional solution-based synthesis. This technique has been successfully applied to the synthesis of benzothiazole derivatives.

A notable example is the mechanochemical synthesis of 2-aryl benzothiazoles through the grinding of 2-aminothiophenol with various aromatic aldehydes in a mortar and pestle. This method proceeds efficiently without the need for a catalyst or solvent, providing high yields of the desired products. mdpi.com This approach could potentially be extended to the synthesis of 2-(trifluoromethyl)benzothiazole by utilizing a suitable trifluoromethyl-containing aldehyde. The efficiency and green credentials of mechanochemical synthesis make it an attractive strategy for the preparation of the core benzothiazole scaffold. researchgate.net

Table 2: Mechanochemical Synthesis of 2-Arylbenzothiazoles

EntryReactantsConditionsProductYield (%)Reference
12-Aminothiophenol, BenzaldehydeMortar and Pestle Grinding2-Phenylbenzo[d]thiazoleHigh mdpi.com

Metal-Catalyzed Methodologies for Benzothiazole Functionalization

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient and selective routes to a wide variety of complex molecules, including benzothiazole derivatives. Various metals, including palladium, copper, and nickel, have been employed for the synthesis and functionalization of the benzothiazole ring system. researchgate.netacs.orgorganic-chemistry.org

A direct method for the synthesis of 2-trifluoromethyl benzothiazoles involves the condensation of o-amino(thio)phenols with in situ generated trifluoroacetonitrile (B1584977) (CF₃CN). rsc.org This reaction provides a straightforward route to the key 2-(trifluoromethyl)benzothiazole intermediate.

For the introduction of the 7-amino group, a common strategy involves the nitration of the benzothiazole ring followed by reduction. The synthesis of 6-nitrobenzothiazole (B29876) acetamides has been reported, demonstrating the feasibility of introducing a nitro group onto the benzothiazole core. nih.gov This nitro-substituted intermediate can then be reduced to the corresponding amine using standard reducing agents such as tin(II) chloride or through catalytic hydrogenation.

Alternatively, metal-catalyzed amination reactions could be employed for the direct introduction of the amino group. For example, copper-catalyzed amination of chloroheteroarenes has been shown to proceed efficiently at ambient temperature in water. organic-chemistry.org This suggests that a 7-chloro-2-(trifluoromethyl)benzothiazole could serve as a precursor to the target compound via a metal-catalyzed amination reaction.

Palladium-catalyzed C-H functionalization represents another powerful tool for the synthesis of substituted benzothiazoles. A method for the synthesis of 2-substituted benzothiazoles from thiobenzanilides via a palladium-catalyzed C-H functionalization/intramolecular C-S bond formation process has been developed. acs.org

Table 3: Examples of Metal-Catalyzed Synthesis and Functionalization of Benzothiazoles

EntryReactants/Starting MaterialCatalyst/ReagentsProductYield (%)Reference
1o-Aminothiophenol, CF₃CN (in situ)-2-(Trifluoromethyl)benzothiazoleGood to Excellent rsc.org
2Chloroheteroarenes, AminesCu/PTABS, WaterAminated HeteroarenesGood organic-chemistry.org
3Thiobenzanilides10 mol % Pd(II), 50 mol % Cu(I), Bu₄NBr2-Substituted BenzothiazolesHigh acs.org
42-Iodoaniline, IsothiocyanateFeCl₃, Water2-Aminobenzothiazole- researchgate.net

Chemical Reactivity and Derivatization of 2 Trifluoromethyl Benzo D Thiazol 7 Amine Analogues

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Ring System

The reactivity of the benzene (B151609) ring in the benzothiazole system towards electrophilic substitution is significantly influenced by the attached substituents. The 7-amino group is a powerful activating group and is ortho-, para-directing. Conversely, the thiazole (B1198619) ring and the 2-trifluoromethyl group are strongly electron-withdrawing, deactivating the benzene ring towards electrophilic attack. The interplay of these effects dictates the position of substitution.

In the case of aminobenzothiazoles, electrophilic substitution, such as bromination, has been studied. rsc.org The amino group's activating effect generally directs incoming electrophiles to the positions ortho and para to it. For 2-(Trifluoromethyl)benzo[d]thiazol-7-amine, the positions of interest on the benzene portion of the molecule are C4, C5, and C6. The powerful activating effect of the amino group at C7 would primarily direct electrophiles to the ortho positions (C6) and the para position (C4).

Conversely, the electron-withdrawing nature of the trifluoromethyl group makes the benzothiazole nucleus susceptible to nucleophilic substitution reactions. While specific examples on the this compound core are not extensively detailed, analogous systems demonstrate that nucleophilic attack can lead to the substitution of leaving groups on the aromatic ring. For instance, nucleophilic substitution reactions have been employed to synthesize benzo[d]thiazol-2-ol derivatives. nih.gov

Functionalization of the Amino Moiety: Acylation and Other N-Substitutions

The amino group at the 7-position is a key site for derivatization, allowing for the introduction of a wide array of functional groups through N-substitution reactions. Acylation to form amides is a common and significant transformation. mdpi.com These reactions typically involve treating the amine with an acylating agent such as a carboxylic acid (often activated), acyl chloride, or anhydride.

For example, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide has been synthesized in high yield by reacting benzo[d]thiazol-2-amine with flurbiprofen (B1673479) in the presence of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. mdpi.com This demonstrates a straightforward method for creating an amide linkage. Similarly, solid-phase synthesis techniques have been used for the acylation of resin-bound 2-aminobenzenethiol to produce 2-substituted benzothiazoles. nih.gov

Other N-substitutions include the formation of imines and subsequent reactions. For instance, 2-aminobenzothiazole (B30445) derivatives can be reacted with aldehydes to form Schiff bases (imines), which can then be used as intermediates for synthesizing more complex heterocyclic systems. researchgate.netresearchgate.net

Starting Material AnalogueReagent(s)Product TypeReference
Benzo[d]thiazol-2-amineFlurbiprofen, DCC, CH2Cl2N-Arylpropanamide derivative mdpi.com
Resin-bound 2-aminobenzenethiolFmoc-amino acids, DIC, NMPResin-bound N-acylated aminobenzenethiols nih.gov
6-substituted-benzo[d]thiazol-2-amine2-Chloro-N-(6-substituted-benzo[d]thiazol-2-yl)acetamide, K2CO3N-substituted acetamide (B32628) derivatives researchgate.net
Benzo[d]thiazol-2-amine4-chlorobenzaldehydeN-(4-chlorobenzylidene)benzo[d]thiazol-2-amine (Imine) researchgate.net

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its high stability due to the strength of the carbon-fluorine bonds. rsc.org Consequently, direct chemical transformations of the CF3 group on an aromatic ring are challenging and less common than reactions on other parts of the molecule. Its primary role is often to modulate the electronic properties, lipophilicity, and metabolic stability of the parent compound. rsc.orgresearchgate.net

Despite its general inertness, reactions involving the transformation of CF3 groups have been developed in other contexts. For example, a method for the direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines has been reported. nih.gov This process involves the elimination of hydrogen fluoride (B91410) from the starting material, facilitated by cesium fluoride, followed by further reactions with a trifluoromethyl source. nih.gov While this specific example is on an N-CF3 group rather than an aryl-CF3 group, it illustrates that under specific conditions, the C-F bonds can be manipulated. However, such transformations on the 2-(trifluoromethyl)benzothiazole (B81361) core are not widely reported, and the group is typically retained throughout synthetic sequences.

Formation of Polycyclic and Hybrid Systems Incorporating the Benzothiazole Core

The reactive sites on this compound analogues can be exploited to construct fused polycyclic and hybrid heterocyclic systems. These reactions often involve using both the amino group and another part of the molecule to build a new ring.

One strategy involves the reaction of benzothiazole derivatives with bifunctional reagents to yield fused systems. For example, the reaction of amidines with appropriate reagents can lead to the formation of imidazo[2,1-b]benzothiazoles and pyrimido[2,1-b]benzothiazoles. researchgate.net

Another approach involves multi-step syntheses to create hybrid molecules. Starting from 6-substituted-benzo[d]thiazol-2-amines, various heterocyclic structures can be appended. For instance, reaction with 2-chloro-N-(6-substituted-benzo[d]thiazol-2-yl)acetamide followed by cyclization with ammonium (B1175870) thiocyanate (B1210189) and subsequent condensation with aromatic aldehydes can yield 2-imino-3-(6-substituted-benzo[d]thiazol-2-yl)-5-arylidenethiazolidin-4-ones. researchgate.net This creates a hybrid molecule containing both benzothiazole and thiazolidinone rings. researchgate.net The incorporation of the benzothiazole core into larger, more complex structures is a key strategy in medicinal chemistry to explore new pharmacological activities. rsc.org

Starting MaterialKey ReagentsResulting Polycyclic/Hybrid SystemReference
Amidines (benzothiazole derivatives)Bromomethyl compounds, acid chlorides, acrylic dienophilesImidazo[2,1-b]benzothiazoles, Pyrimido[2,1-b]benzothiazoles researchgate.net
6-substituted-benzo[d]thiazol-2-amineChloroacetyl chloride, ammonium thiocyanate, aromatic aldehydes2-imino-thiazolidin-4-one hybrids researchgate.net
6-substituted-benzo[d]thiazol-2-amineEthyl cyanoacetate, elemental sulfur, aromatic aldehydes, ammonium acetateDihydropyrimidinone hybrids researchgate.net

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Novel Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous confirmation of the elemental composition of newly synthesized molecules. Unlike low-resolution mass spectrometry, HRMS provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of a unique molecular formula from the measured mass-to-charge ratio (m/z).

In the characterization of novel benzothiazole (B30560) derivatives, HRMS is employed to verify that the elemental composition of the synthesized compound matches the theoretically calculated formula. For instance, in the synthesis of N-(benzo[d]thiazol-2-yl) and N-(4-Methoxy-benzothiazol-2-yl) derivatives, HRMS (ESI) is a critical step for confirmation. hzdr.de The technique is sensitive enough to distinguish between isobars, which are molecules that have the same nominal mass but different exact masses due to their different elemental compositions.

The process involves ionizing the sample, commonly using electrospray ionization (ESI), and then analyzing the ions in a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The resulting high-resolution mass spectrum provides an exact mass that can be used to calculate the molecular formula.

Table 1: Exemplary High-Resolution Mass Spectrometry Data for Benzothiazole Derivatives

Compound Molecular Formula Calculated m/z Found m/z Reference
N-(4-Methoxy-benzothiazol-2-yl)-adamantyl-carboxamide (as 2M+Cu complex) C₃₈H₄₄CuN₄O₄S₂ 747.21999 747.20509 hzdr.de
N-(Benzothiazol-2-yl)-2,2,3,3-tetramethyl-cyclopropyl-carboxamide (as 2M+Cu complex) C₃₀H₃₆CuN₄O₂S₂ 611.16756 611.15222 hzdr.de

Advanced Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Regio- and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For complex molecules like novel derivatives of 2-(Trifluoromethyl)benzo[d]thiazol-7-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often required for complete structural assignment.

1D NMR:

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Shows the number of different types of carbon atoms in a molecule and their electronic environment.

¹⁹F NMR: Is particularly useful for fluorinated compounds like those containing a trifluoromethyl group, providing information on the fluorine environments.

2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity through bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons, which is vital for determining stereochemistry and conformational details.

In the study of novel pyrimido[1,2-a]benzimidazoles, which share structural similarities with benzothiazole derivatives, the structures of the products were assigned based on ¹H and ¹³C NMR as well as 2D-NMR experiments. researchgate.net For instance, the ¹H NMR spectrum of a substituted benzothiazole derivative showed signals in the aromatic region, and the multiplicity and coupling constants of these signals helped in assigning the substitution pattern on the benzene (B151609) ring. rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Benzothiazole Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
Aromatic Protons 8.30 (d), 8.20 (d), 7.90 (d), 7.62 (t), 7.51 (t), 7.42 (t) - rsc.org
Aromatic Carbons - 167.7, 154.0, 152.1, 149.6, 134.7, 129.9, 127.0, 125.6, 122.9, 122.6, 121.4, 112.4, 109.9 rsc.org

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions and crystal packing. For novel compounds, obtaining a single crystal suitable for X-ray analysis is a significant achievement as it provides an unambiguous structural determination. nih.gov

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. This data is then used to generate a three-dimensional electron density map, from which the positions of the individual atoms can be determined.

For example, the crystal structure of a novel 2-cyanoacrylate derivative was analyzed by a single-crystal X-ray diffraction experiment. acs.org The data revealed that the crystal belongs to the monoclinic system with the space group P2₁/c and provided precise unit cell dimensions. acs.org This level of detail is crucial for understanding the solid-state properties of the material and for validating the structures proposed by other spectroscopic methods.

Table 3: Crystallographic Data for a Novel Derivative

Parameter Value Reference
Compound G26 (a 2-cyanoacrylate derivative) acs.org
Crystal System Monoclinic acs.org
Space Group P2₁/c acs.org
a (Å) 13.7600 (3) acs.org
b (Å) 12.5163 (3) acs.org
c (Å) 11.4235 (3) acs.org
β (°) 105.399 (2) acs.org
Volume (ų) 1896.77 (8) acs.org
Z 4 acs.org

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific peaks in the spectrum can be assigned to the stretching and bending vibrations of particular functional groups. For example, the presence of an amino (-NH₂) group is typically indicated by a pair of bands in the region of 3300-3500 cm⁻¹. A trifluoromethyl (-CF₃) group will show strong absorption bands in the region of 1100-1300 cm⁻¹.

In the characterization of a novel N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, IR spectroscopy was used to identify key functional groups. researchgate.net The spectrum showed characteristic stretching frequencies for =C-H, -C-H, -C=N, -C-N, -C-F, and -C-S bonds. researchgate.net

Table 4: Characteristic Infrared Absorption Frequencies for a Thiazole (B1198619) Derivative

Functional Group Wavenumber (cm⁻¹) Vibration Type Reference
=C-H 3018 Stretching researchgate.net
-C-H 2850, 2825 Stretching researchgate.net
-C=N 1467 Stretching researchgate.net
-C-N 1298 Stretching researchgate.net
-C-F 1149, 1036 Stretching researchgate.net

By combining the information obtained from these advanced spectroscopic and diffraction techniques, researchers can confidently elucidate the complete and unambiguous structure of novel derivatives of this compound.

Advanced Research Applications and Design Principles for 2 Trifluoromethyl Benzo D Thiazol 7 Amine As a Core Scaffold

Role as a Privileged Scaffold in Contemporary Heterocyclic Synthesis

The 2-(trifluoromethyl)benzo[d]thiazol-7-amine framework is considered a privileged scaffold in medicinal chemistry and materials science. Privileged scaffolds are molecular cores that can bind to multiple, unrelated biological targets, thereby serving as a foundation for developing a wide range of bioactive agents. The benzothiazole (B30560) nucleus itself is present in numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties. nih.govirac-online.org

The versatility of the 2-aminobenzothiazole (B30445) structure allows for its use as a building block in multicomponent reactions, enabling the rapid and efficient construction of complex heterocyclic systems. researchgate.net The presence of the electron-withdrawing trifluoromethyl group at the 2-position and the electron-donating amino group at the 7-position creates a unique electronic profile, influencing the molecule's reactivity and intermolecular interactions. This electronic push-pull system can be exploited in the design of novel compounds. Furthermore, derivatives of 2-aminophenyl benzothiazole are recognized as readily tunable fluorescent cores with significant applications in coordination chemistry, chemical sensing, bioimaging, and light-emitting processes. nih.govrndsystems.com The inherent properties of this scaffold make it a valuable starting point for the synthesis of new functional molecules.

Design of Functional Molecules Incorporating the this compound Motif

The strategic design of molecules based on the this compound core has led to the development of specialized chemical probes and complex molecular architectures.

The adaptability of the benzothiazole scaffold allows for its modification to target a variety of enzymes implicated in disease. The 7-amino group can be readily converted into other functional groups, such as sulfonamides or amides, to interact with specific enzyme active sites.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase): DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a prime target for new anti-tuberculosis drugs. scbt.com Its absence in humans makes it a selective target with potentially minimal side effects. scbt.com Studies have shown that derivatives containing dinitrophenyl or trifluoromethylphenyl groups linked to heterocyclic scaffolds can be potent DprE1 inhibitors, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.03 µM. Specifically, 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have demonstrated potent antitubercular activity against the H37Rv strain, with MIC values of 1.6 µg/mL, suggesting the 7-position is a key site for modification. Molecular docking studies confirm that these types of compounds can establish strong binding affinities within the DprE1 active site.

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes. Inhibitors of these enzymes are used to treat glaucoma, epilepsy, and other conditions. Benzothiazole-6-sulfonamides, derived from the corresponding aminobenzothiazoles, are effective inhibitors of several human CA isoforms (hCA). The sulfonamide group is a key zinc-binding feature in most CA inhibitors. Derivatives of 2-aminobenzothiazole have shown potent, isoform-selective inhibition against cytosolic isoforms hCA I, II, and VII, as well as the tumor-associated isoform hCA IX. For instance, some 2-acylamino- and halogenated benzothiazole-6-sulfonamides exhibit subnanomolar to low nanomolar inhibition constants. The introduction of a trifluoromethyl group has been explored in related scaffolds, leading to potent and selective inhibitors of hCA II and hCA VII.

Compound ClassTarget IsoformInhibition Constant (Kᵢ)Reference
2-Acylamino-benzo[d]thiazole-6-sulfonamideshCA II7.8–369 nM
2-Acylamino-benzo[d]thiazole-6-sulfonamideshCA VIIlow nanomolar range
2-Acylamino-benzo[d]thiazole-6-sulfonamideshCA IX3.7–295.6 nM
2-((6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamidehCA VII37.4–694.4 nM

Tyrosinase: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating skin hyperpigmentation disorders and for use in cosmetics. Benzothiazole derivatives have been identified as novel tyrosinase inhibitors. For example, (Z)-2-(benzo[d]thiazol-2-ylamino)-5-(substituted benzylidene)thiazol-4(5H)-one derivatives have shown potent inhibitory activity against mushroom tyrosinase. Kinetic studies suggest that these compounds act as competitive inhibitors, and structure-activity relationship analyses indicate that the substituent pattern on the benzothiazole ring influences their potency.

Compound ClassTargetIC₅₀ ValueReference
(Z)-2-benzylidene-dihydroimidazothiazolone derivativesMushroom Tyrosinase0.88 - 36.14 µM
Kojic Acid (Standard)Mushroom Tyrosinase84.41 µM

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. Numerous studies have demonstrated that benzothiazole derivatives can be potent inhibitors of both AChE and BChE. For instance, a series of benzimidazole-based thiazole (B1198619) derivatives showed IC₅₀ values in the low micromolar and even nanomolar range for both enzymes. Thienobenzo-thiazoles have also been designed and synthesized, showing significant potential as BChE inhibitors. The varied structures highlight the scaffold's tunability for achieving high potency and selectivity.

Compound ClassTarget EnzymeIC₅₀ RangeReference
Benzimidazole-based thiazolesAChE0.10 - 11.10 µM
Benzimidazole-based thiazolesBChE0.20 - 14.20 µM
Benzothiazolone derivativesBChE1.21 - 1.38 µM (most potent)

Ryanodine Receptor (RyR): Ryanodine receptors are intracellular calcium release channels essential for muscle contraction. nih.gov Modulators of RyR are being investigated for treating skeletal muscle and heart diseases. nih.gov While research has focused more on 1,4-benzothiazepine derivatives, which stabilize the RyR channel complex, the broader benzothiazole class remains a structure of interest for designing new modulators. nih.govnih.gov Compounds known as Rycals, which are benzothiazepine (B8601423) derivatives, have shown therapeutic effects by preventing the dissociation of FKBP12/12.6 from the RyR channel. nih.gov

The this compound scaffold is not only a precursor for bioactive agents but also a valuable building block for constructing more complex and functionally diverse molecules.

gem-Difluoromethylene linked twin molecules and fluorinated compounds: The introduction of fluorine atoms into organic molecules can significantly alter their physical and biological properties. nih.gov The trifluoromethyl group on the core scaffold already imparts beneficial characteristics. This scaffold can be further elaborated into more complex fluorinated structures. For example, gem-difluoroalkenes are valuable substructures that can mimic carbonyl or amide groups and act as irreversible enzyme inhibitors. The benzothiazole core can serve as a platform to which gem-difluoromethylene-containing building blocks are attached. The development of synthetic methods for cross-coupling difluorocarbene with other intermediates has opened pathways to create hindered gem-difluoroolefins, a class of compounds for which the benzothiazole scaffold is a suitable anchor.

Strategies for Modulating Molecular Interactions through Rational Substituent Effects on the Benzothiazole System

Structure-activity relationship (SAR) studies on various benzothiazole series have revealed that electronic and lipophilic factors are critical for their activity. For example, in a series of antibacterial benzothiazole amides, the nature of the substituent on an attached phenyl ring significantly impacted the minimum inhibitory concentration (MIC). Similarly, for carbonic anhydrase inhibitors, minor structural changes to the benzothiazole scaffold or its 2-amino moiety resulted in significant shifts in inhibitory potency and isoform selectivity. In the context of solid-state applications, altering substituents on the related benzotriazole (B28993) system was found to disrupt or modify cofacial π-stacking and the formation of 2D sheets, demonstrating the high sensitivity of molecular assembly to substituent effects. This principle allows for the rational design of molecules with tailored interaction profiles, which is crucial for optimizing ligand-receptor binding or controlling the self-assembly of materials.

Future Directions in the Academic Research of Trifluoromethylated Aminobenzothiazoles

The this compound scaffold presents numerous opportunities for future academic exploration. A key area of interest is the continued development of selective enzyme inhibitors. While promising results have been seen for DprE1 and carbonic anhydrase, further optimization is needed to enhance potency and selectivity, particularly for clinically relevant isoforms. The synthesis and evaluation of derivatives targeting other enzymes, such as kinases or proteases, where benzothiazoles have also shown activity, represents a logical extension.

In the realm of materials science, the unique photophysical properties of aminobenzothiazole derivatives warrant deeper investigation. nih.govrndsystems.com The combination of the electron-rich amino group and the electron-poor trifluoromethylated thiazole ring suggests potential for creating novel solvatochromic or electrochromic materials, as well as new fluorescent probes for bioimaging. nih.govrndsystems.com Exploring their application in photocatalysis is another emerging and promising avenue. rndsystems.com Furthermore, fundamental studies on the synthesis of complex architectures using this scaffold as a building block will continue to expand the toolkit of synthetic chemistry. researchgate.net A systematic investigation into the structure-property relationships of various isomers—for example, comparing the 7-amino derivative with its 4-, 5-, and 6-amino counterparts—would provide invaluable data for the rational design of next-generation functional molecules.

Q & A

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions (e.g., trifluoromethyl at C2 and amine at C7) .
  • X-ray crystallography : SHELX programs refine crystal structures to resolve bond angles and confirm regioselectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects isotopic patterns .

Basic Question: How can researchers assess the compound’s stability under varying storage conditions?

Q. Answer :

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks.
  • HPLC analysis : Monitor degradation products; trifluoromethyl groups may hydrolyze under prolonged acidic/alkaline conditions .
  • Solid-state stability : Use differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced Question: How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Answer :
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

  • HOMO-LUMO gaps : The trifluoromethyl group lowers electron density, increasing electrophilicity .
  • Electrostatic potential maps : Visualize charge distribution to predict nucleophilic/electrophilic sites .
  • Solvent effects : Polarizable continuum models (PCM) simulate solvation energies in DMSO or methanol .

Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?

Q. Answer :

  • Assay standardization : Compare MIC (Minimum Inhibitory Concentration) values under consistent conditions (e.g., pH, temperature) .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may skew activity results .
  • Receptor docking studies : Molecular docking (AutoDock Vina) verifies binding modes to explain variability in enzyme inhibition .

Advanced Question: How can researchers design derivatives to enhance this compound’s bioactivity?

Q. Answer :

  • Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) at C4/C5 to improve antimicrobial potency .
  • Heterocyclic fusion : Extend the benzo[d]thiazole core with oxadiazole rings to modulate pharmacokinetics .
  • Isosteric replacement : Swap the trifluoromethyl group with pentafluorosulfanyl (-SF5) to enhance metabolic stability .

Advanced Question: What mechanistic insights explain the compound’s activity in kinase inhibition assays?

Q. Answer :

  • Kinase binding assays : Fluorescence polarization (FP) or TR-FRET quantifies ATP-competitive inhibition.
  • Mutagenesis studies : Replace key residues (e.g., gatekeeper mutations) to validate binding pockets .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100-ns trajectories to identify stabilizing forces (e.g., hydrophobic interactions with CF3) .

Advanced Question: How does regioselectivity in electrophilic substitution reactions impact derivative synthesis?

Q. Answer :

  • Directing group analysis : The amine at C7 directs electrophiles to C4/C5 positions. Nitration or halogenation at these sites requires HNO3/H2SO4 or NXS (X = Cl, Br) .
  • Steric effects : Trifluoromethyl at C2 hinders ortho-substitution, favoring para-substitution on the benzene ring .
  • Validation : 19^19F NMR or X-ray crystallography confirms substitution patterns .

Advanced Question: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Answer :

  • Catalytic asymmetry : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) .
  • Crystallization-induced asymmetric transformation : Enantiomeric enrichment via controlled recrystallization .
  • Analytical rigor : Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess (ee) ≥98% .

Advanced Question: How can researchers validate the compound’s role in photophysical applications?

Q. Answer :

  • UV-vis and fluorescence spectroscopy : Measure absorption/emission maxima; trifluoromethyl groups often redshift spectra via electron-withdrawing effects .
  • Quantum yield calculations : Compare with reference compounds (e.g., fluorescein) in ethanol or acetonitrile .
  • Theoretical modeling : Time-dependent DFT (TD-DFT) predicts excited-state behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.